molecular formula C24H22FN3S B4104493 N-benzyl-3-(4-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide

N-benzyl-3-(4-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide

Cat. No.: B4104493
M. Wt: 403.5 g/mol
InChI Key: CJPYHHDMKBYLEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-(4-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(4-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide typically involves the reaction of appropriate benzyl, fluorophenyl, and methylphenyl precursors under controlled conditions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrazole ring through cyclization of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

    Thioamide Formation: Introduction of the carbothioamide group through the reaction of the pyrazole intermediate with thiourea or related reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable reactions with high yields and purity. These methods may include:

    Batch Processing: Traditional batch reactors for controlled synthesis.

    Continuous Flow Chemistry: Advanced techniques for continuous production with improved efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(4-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbothioamide group to amines using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-3-(4-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.

    Receptor Binding: Interaction with cellular receptors to modulate biological responses.

    Signal Transduction: Influence on cellular signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • N-benzyl-5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Uniqueness

N-benzyl-3-(4-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties compared to its chloro- and bromo- counterparts.

Properties

IUPAC Name

N-benzyl-3-(4-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3S/c1-17-7-9-19(10-8-17)22-15-23(20-11-13-21(25)14-12-20)28(27-22)24(29)26-16-18-5-3-2-4-6-18/h2-14,23H,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPYHHDMKBYLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=S)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-3-(4-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide
Reactant of Route 2
N-benzyl-3-(4-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide
Reactant of Route 3
N-benzyl-3-(4-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide
Reactant of Route 4
N-benzyl-3-(4-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide
Reactant of Route 5
N-benzyl-3-(4-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide
Reactant of Route 6
N-benzyl-3-(4-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.